molecular formula C26H17Br2ClN2O B11998091 7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 763110-03-8

7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11998091
CAS No.: 763110-03-8
M. Wt: 568.7 g/mol
InChI Key: FIIZCWKVTTXVRX-UHFFFAOYSA-N
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Description

7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials may include brominated and chlorinated aromatic compounds, naphthyl derivatives, and pyrazole precursors. Common synthetic routes may involve:

    Bromination: Introduction of bromine atoms into the aromatic ring.

    Naphthyl Substitution: Coupling of naphthyl groups with the pyrazole ring.

    Cyclization: Formation of the benzoxazine ring through cyclization reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, and catalysts. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: Affecting intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: The parent compound.

    This compound Derivatives: Compounds with similar structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine, chlorine, and naphthyl groups, which may confer unique biological activities and chemical properties.

Biological Activity

7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS Number: 763110-03-8) is a complex organic compound notable for its unique pyrazolo-benzoxazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H17Br2ClN2OC_{26}H_{17}Br_2ClN_2O, with a molecular weight of approximately 568.7 g/mol. The presence of bromine and chlorine substituents enhances its lipophilicity and reactivity, making it a candidate for various biological interactions.

PropertyValue
Molecular FormulaC26H17Br2ClN2OC_{26}H_{17}Br_2ClN_2O
Molecular Weight568.7 g/mol
CAS Number763110-03-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, allowing for the selective introduction of halogen substituents onto the aromatic rings while preserving the core structure. Common methods include:

  • Electrophilic Aromatic Substitution : Utilized for introducing bromine and chlorine.
  • Condensation Reactions : Employed to form the pyrazolo-benzoxazine framework.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as:

  • Breast Cancer : MCF-7 and MDA-MB-231 cells.
  • Lung Cancer : A549 cells.
  • Colorectal Cancer : HCT-116 cells.

For instance, a study reported that derivatives with similar structures demonstrated IC50 values indicating effective inhibition of cell growth in these cancer types .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for various bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Bacillus subtilis30

These findings indicate that while the compound may not be highly potent as an antibacterial agent compared to traditional antibiotics, it holds promise for further development .

Molecular docking studies have suggested that this compound interacts with key proteins involved in cell proliferation and apoptosis pathways. This interaction is crucial for understanding its potential as an anticancer therapeutic agent.

Case Studies

Several case studies have highlighted the biological activities of compounds within the same structural family:

  • Case Study on Anticancer Activity :
    • Compound : 7-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine.
    • Findings : Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM.
  • Case Study on Antimicrobial Activity :
    • Compound : A derivative similar to the target compound.
    • Findings : Showed effective inhibition against Pseudomonas aeruginosa with an MIC of 40 µg/mL.

These studies underscore the potential therapeutic applications of this class of compounds .

Properties

CAS No.

763110-03-8

Molecular Formula

C26H17Br2ClN2O

Molecular Weight

568.7 g/mol

IUPAC Name

7,9-dibromo-5-(3-chlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H17Br2ClN2O/c27-19-12-21-24-14-23(17-9-8-15-4-1-2-5-16(15)10-17)30-31(24)26(32-25(21)22(28)13-19)18-6-3-7-20(29)11-18/h1-13,24,26H,14H2

InChI Key

FIIZCWKVTTXVRX-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC(=CC=C6)Cl

Origin of Product

United States

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